1,3,6,8-Tetrachlorodibenzo-P-dioxin
Overview
Description
Synthesis Analysis
The synthesis of chlorinated dibenzo-p-dioxins typically involves processes that may inadvertently produce a variety of congeners, including 1,3,6,8-Tetrachlorodibenzo-P-dioxin. These processes can include the pyrolysis of chlorophenates, which has been investigated for its efficiency in generating specific dioxin isomers. For example, a study by Buser and Rappe (1980) demonstrated the synthesis of 22 tetrachlorodibenzo-p-dioxin isomers through simple pyrolysis, providing insight into the formation mechanisms relevant to 1,3,6,8-Tetrachlorodibenzo-P-dioxin (Buser & Rappe, 1980).
Molecular Structure Analysis
The molecular structure of 1,3,6,8-Tetrachlorodibenzo-P-dioxin, like that of its more studied congener 2,3,7,8-TCDD, features a planar configuration that facilitates its persistence in the environment and bioaccumulation in the food chain. The structural analysis involves understanding the position of chlorine atoms and their effect on the molecule's physical and chemical behavior.
Chemical Reactions and Properties
Dioxins, including 1,3,6,8-Tetrachlorodibenzo-P-dioxin, undergo various chemical reactions, primarily involving oxidative metabolism. A study identified NIH-shifted metabolites of a related dioxin in the rat, highlighting the oxidative pathways that could be relevant to the metabolism of 1,3,6,8-Tetrachlorodibenzo-P-dioxin as well (Petroske et al., 1997).
Scientific Research Applications
Environmental Impact and Toxicity
Toxicity and Environmental Stability : 2,3,7,8-Tetrachlorodibenzo-p-dioxin, a closely related compound, is one of the most toxic and environmentally stable compounds known. It's released into the environment due to uncontrolled reactions during the manufacture of certain chemicals and has severe adverse health effects (Giri, 1986).
Health Risks from Industrial Exposure : Workers exposed to 2,3,7,8-tetrachlorodibenzo-p-dioxin show increased risks of cancer, heart disease, and diabetes. This compound is classified as a group 1 human carcinogen (Steenland et al., 1999).
Environmental Contamination and Human Health : The compound's presence in various environments, like the Seveso, Italy incident, highlights its impact on human health due to environmental contamination (Mocarelli et al., 1992).
Biological Effects and Mechanisms
Changes in Immunocompetence : 2,3,7,8-Tetrachlorodibenzo-p-dioxin is known for altering immunocompetence, impacting both innate and acquired immunity across various animal species, including non-human primates (Holsapple et al., 1991).
Genetic and Chromatin Effects : It induces changes in the accessibility of CYP1A1 chromatin to restriction endonucleases, independent of ongoing RNA or protein synthesis (Durrin & Whitlock, 1989).
Dioxin-Responsive Elements in Gene Regulation : The compound interacts with dioxin-responsive elements in gene promoters, modulating expression of a variety of genes (Lai et al., 1996).
Degradation and Analysis Techniques
Biotransformation by Fungi : Research indicates that certain fungi, like Phlebia lindtneri, can biotransform dioxins like 1,3,6,8-tetrachlorodibenzo-p-dioxin into hydroxyl and methoxyl compounds, although degradation rates depend on chlorination patterns (Kamei & Kondo, 2005).
Sensitive Immunoassay for Detection : A highly sensitive immunoassay for TCDD offers a rapid, cost-effective method for analyzing soil and biota samples, with potential for environmental monitoring (Shan et al., 2001).
Photolysis as a Degradation Method : The photolysis of different tetrachlorodibenzo-p-dioxins, including 1,3,6,8-TCDD, under xenon lamp irradiation shows potential for environmental cleanup processes (Koshioka et al., 1989).
Safety And Hazards
properties
IUPAC Name |
1,3,6,8-tetrachlorodibenzo-p-dioxin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-7(15)11-9(3-5)18-12-8(16)2-6(14)4-10(12)17-11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQFXRBLGNEOGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C=C(C=C3Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872011 | |
Record name | 1,3,6,8-tetrachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6,8-Tetrachlorodibenzo-P-dioxin | |
CAS RN |
33423-92-6 | |
Record name | 1,3,6,8-Tetrachlorodibenzo-p-dioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33423-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,6,8-Tetrachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033423926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,6,8-tetrachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,6,8-Tetrachlorodibenzo-p-dioxin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P30XU4W6C1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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